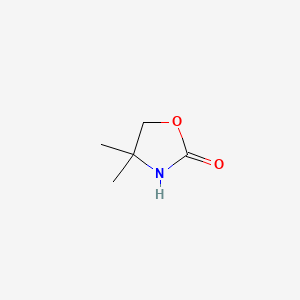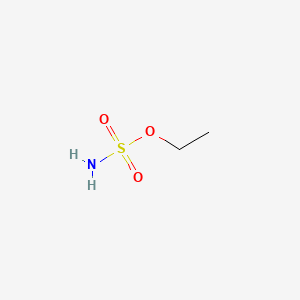
Octanoic anhydride
Übersicht
Beschreibung
Octanoic anhydride, also known as N-caprylic anhydride , is a derivative of octanoic acid. The molecular formula of octanoic acid is C8H16O2 .
Synthesis Analysis
Octanoic anhydride can be synthesized by reacting acetic or propionic anhydrides with various fatty acids . Three processes are generally employed to produce mixed anhydrides industrially: the reaction of a carboxylic acid with a ketene, the reaction between an acyl chloride with a carboxylic acid salt, and the reaction of a symmetric anhydride with a carboxylic acid .
Molecular Structure Analysis
The molecular weight of octanoic acid, a precursor to octanoic anhydride, is 144.2114 . Octanoic anhydride contains a total of 48 bonds, including 18 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 anhydride .
Chemical Reactions Analysis
Octanoic anhydride is highly reactive due to its high reactivity . It is used in chemical synthesis as a co-reagent and is particularly interesting for forming ester bonds with hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- Hydrogenation of Carboxylic Acids : A study by Nagayama et al. (2001) demonstrated the hydrogenation of various carboxylic acids, including octanoic acid, into aldehydes using palladium complexes as catalysts (Nagayama, Shimizu, & Yamamoto, 2001).
- Acylation of Cellulose and Lignocellulosic Wastes : Vaca-Garcia and Borredon (1999) explored the mixed acylation of cellulose with fatty acids and acetic anhydride, optimizing parameters for reactions with octanoic acid (Vaca-Garcia & Borredon, 1999).
Biofuel and Biomass Conversion
- Screening for Octanoic Acid Production in Yeast : Baumann et al. (2021) used a high-throughput screening approach to detect new genetic targets that increased octanoic acid titers in Saccharomyces cerevisiae, a significant step in sustainable biofuel production (Baumann, Bruder, Kabisch, Boles, & Oreb, 2021).
Polymer and Materials Science
- Epoxy Coatings Curing Agent : Wazarkar and Sabnis (2018) synthesized a cardanol-based di-anhydride curing agent for epoxy coatings, demonstrating its effectiveness in comparison to conventional curing agents (Wazarkar & Sabnis, 2018).
- Hydrophobic Cellulose-based Materials : Pintiaux et al. (2015) investigated high-pressure molding as a technique for esterification of octanoic acid on cellulose, leading to the production of water-resistant cellulose materials (Pintiaux, Laourine, Vaca-Medina, Rouilly, & Peydecastaing, 2015).
Biochemical Applications
- Salicylate-derived Poly(anhydride-ester) Microspheres : Yeagy et al. (2006) explored the formation and degradation of salicylate-based poly(anhydride-esters), including poly[1,8-bis(o-carboxyphenoxy)octanoate], for potential drug delivery applications (Yeagy, Prudencio, Schmeltzer, Uhrich, & Cook, 2006).
Safety And Hazards
Zukünftige Richtungen
There is currently uncertainty in the literature regarding the pKa of medium-chain fatty acids at the air–water interface, including octanoic acid . Future research could focus on this area to better predict the health and climate impact of particles with significant concentrations of medium-chain fatty acids .
Eigenschaften
IUPAC Name |
octanoyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYDKXYXRZODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211363 | |
| Record name | Octanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoic anhydride | |
CAS RN |
623-66-5 | |
| Record name | Octanoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)











